Chemical properties of 3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene
Chemical properties of 3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene
Abstract
3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene is a specialized fluorinated organic compound with potential applications in medicinal chemistry and materials science. As a molecule that is not extensively documented in public literature, this guide provides a comprehensive framework for its synthesis, purification, and characterization. We present a robust, multi-step synthetic pathway leveraging a strategic Wittig reaction, alongside a detailed projection of its physicochemical and spectroscopic properties. This document is intended for researchers, chemists, and drug development professionals, offering a predictive and methodological blueprint for working with this novel compound.
Introduction and Molecular Profile
Fluorinated organic molecules are of paramount importance in modern chemistry, offering unique electronic properties that can enhance metabolic stability, binding affinity, and lipophilicity in bioactive compounds. The title compound, 3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene, combines several key structural motifs: a difluorinated aromatic ring, an n-butoxy ether group, and a terminal allyl chain. This combination makes it an intriguing, albeit sparsely characterized, building block.
The difluoro-substitution pattern on the phenyl ring significantly alters its electronic nature, while the n-butoxy group enhances lipophilicity. The terminal propene (allyl) group serves as a versatile chemical handle for further synthetic modifications, such as addition reactions or cross-coupling. This guide outlines a logical and experimentally grounded approach to synthesize and validate the structure of this compound.
Molecular Structure:
Caption: Molecular structure of 3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene.
| Property | Value |
| Molecular Formula | C₁₃H₁₆F₂O |
| IUPAC Name | 1-Butoxy-2,6-difluoro-4-(prop-2-en-1-yl)benzene |
| Molecular Weight | 226.26 g/mol |
| CAS Number | Not assigned |
Predicted Physicochemical Properties
While direct experimental data for the title compound is unavailable, we can extrapolate its properties from the known analogue, 3-(3,5-Difluorophenyl)-1-propene (CAS 79538-22-0)[1][2]. The addition of an n-butoxy group is expected to significantly influence these characteristics.
| Property | 3-(3,5-Difluorophenyl)-1-propene (Experimental/Predicted)[1] | 3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene (Predicted) | Rationale for Prediction |
| Boiling Point | ~163 °C | > 200 °C | Increased molecular weight and van der Waals forces from the butoxy chain will raise the boiling point. |
| Melting Point | ~ -20.0 °C | > -20.0 °C | The butoxy group may disrupt crystal packing, but the overall increase in mass would likely raise the melting point slightly above its analogue. |
| LogKow (Octanol-Water) | 3.40 | ~ 4.5 - 5.0 | The four-carbon alkyl chain significantly increases lipophilicity, leading to a higher octanol-water partition coefficient. |
| Water Solubility | 3.45e-3 mol/L | Significantly Lower | The increased hydrophobic character from the butoxy group will decrease solubility in polar solvents like water. |
| Density | ~1.15 g/cm³ | ~1.10 g/cm³ | The addition of the less dense butoxy group may slightly decrease the overall density compared to its more compact analogue. |
Proposed Synthetic Pathway: A Wittig-Based Approach
A robust and logical synthesis for the target molecule involves a Wittig olefination as the key carbon-carbon bond-forming step. This reaction is highly reliable for converting aldehydes into alkenes[3][4]. The overall strategy requires the synthesis of a key aldehyde precursor, which is then reacted with a commercially available or easily prepared phosphonium ylide.
Caption: Proposed synthetic workflow for 3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene.
Protocol 3.1: Synthesis of 1-Butoxy-3,5-difluorobenzene
This procedure adapts the well-established Williamson ether synthesis for fluorinated phenols.[5]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-difluorophenol (1.0 eq.), potassium carbonate (3.0 eq.), and acetone (15 mL per gram of phenol).
-
Addition: Heat the mixture to reflux. Add a solution of 1-bromobutane (1.1 eq.) in acetone dropwise over 30 minutes.
-
Reaction: Maintain the reflux for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed.
-
Work-up: Cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash sequentially with 5% sodium hydroxide (to remove any unreacted phenol) and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product can be purified by vacuum distillation to yield the pure ether.
Protocol 3.2: Synthesis of 4-n-Butoxy-3,5-difluorobenzaldehyde
This step utilizes a regioselective ortho-formylation of the phenol ether, a method proven effective for similar substrates.[6]
-
Setup: In a dry, three-necked flask under an argon atmosphere, add anhydrous magnesium chloride (2.0 eq.) and paraformaldehyde (3.0 eq.).
-
Solvent and Base: Add dry tetrahydrofuran (THF) via syringe, followed by the dropwise addition of triethylamine (2.0 eq.). Stir for 10 minutes.
-
Addition of Substrate: Add 1-Butoxy-3,5-difluorobenzene (1.0 eq.) dropwise via syringe.
-
Reaction: Heat the mixture to a gentle reflux (approx. 75°C) for 4-6 hours. The reaction should turn a bright orange-yellow color.
-
Work-up: Cool the reaction to room temperature and add diethyl ether. Wash the organic phase successively with 1 N HCl and water.[6]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The resulting crude aldehyde can be purified by silica gel column chromatography.
Protocol 3.3: Wittig Olefination to Yield the Final Product
The final step joins the aldehyde with an allyl group using the Wittig reaction.[3][7]
-
Ylide Preparation: In a dry flask under argon, suspend allyl triphenylphosphonium bromide (1.1 eq.) in dry THF. Cool the suspension to 0°C and add n-butyllithium (n-BuLi) (1.1 eq.) dropwise. A deep color change indicates the formation of the ylide. Stir for 30 minutes at this temperature.
-
Aldehyde Addition: Add a solution of 4-n-Butoxy-3,5-difluorobenzaldehyde (1.0 eq.) in dry THF dropwise to the ylide solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The disappearance of the ylide's color indicates reaction completion.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The primary byproduct is triphenylphosphine oxide, which can be removed from the desired non-polar product via silica gel column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate).
Proposed Analytical and Spectroscopic Characterization
Confirming the identity and purity of the synthesized product is critical. The following spectroscopic methods would provide definitive structural evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR (in CDCl₃):
-
Aromatic Region: A single triplet at ~6.5-6.8 ppm (2H), due to symmetrical coupling with the two adjacent fluorine atoms.
-
Allyl Group: A multiplet at ~5.8-6.0 ppm (1H, -CH=), a multiplet at ~5.0-5.2 ppm (2H, =CH₂), and a doublet at ~3.3-3.5 ppm (2H, Ar-CH₂-).
-
Butoxy Group: A triplet at ~3.9-4.1 ppm (2H, -O-CH₂-), a multiplet at ~1.7-1.9 ppm (2H, -O-CH₂-CH₂-), a multiplet at ~1.4-1.6 ppm (2H, -CH₂-CH₃), and a triplet at ~0.9-1.0 ppm (3H, -CH₃).
-
-
¹⁹F NMR (in CDCl₃):
-
¹³C NMR (in CDCl₃):
-
Distinct signals for all 13 carbon atoms are expected. Key signals include the C-F carbons (large C-F coupling constant), the C-O carbon, the three unique carbons of the allyl group, and the four carbons of the butoxy chain.
-
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide insight into the molecule's fragmentation pattern.
-
Molecular Ion (M⁺): A clear molecular ion peak should be observed at m/z = 226.26.
-
Key Fragments: Fragmentation patterns in fluorinated compounds can be complex.[10] Expected fragmentation would include loss of the propene group (M-41), loss of the butoxy group (M-73), and subsequent fragmentations of the aromatic core.
Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of key functional groups.
-
~3080 cm⁻¹: =C-H stretch (alkene)
-
~2850-2950 cm⁻¹: C-H stretch (alkane)
-
~1640 cm⁻¹: C=C stretch (alkene)
-
~1600, ~1480 cm⁻¹: C=C stretch (aromatic)
-
~1200-1300 cm⁻¹: C-F stretch (aryl-fluoride)
-
~1050-1150 cm⁻¹: C-O-C stretch (ether)
Reactivity and Potential Applications
The structural features of 3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene suggest several avenues for further research and application.
-
Chemical Reactivity: The terminal alkene is susceptible to a wide range of reactions, including hydrogenation, epoxidation, dihydroxylation, and polymerization. The electron-rich aromatic ring, activated by the butoxy group, could undergo further electrophilic substitution, although the directing effects of the existing substituents would need to be considered.
-
Drug Development: Fluorinated scaffolds are highly sought after in medicinal chemistry. This molecule could serve as a precursor for synthesizing analogues of known drugs to improve their pharmacokinetic profiles. The combination of lipophilicity (butoxy group) and metabolic stability (C-F bonds) is particularly desirable.
-
Materials Science: The polymerizable allyl group makes this compound a candidate monomer for creating specialty polymers with unique thermal, optical, or dielectric properties conferred by the high fluorine content.
References
-
BenchChem. (n.d.). Synthesis of 4-Amino-3,5-difluorobenzaldehyde Derivatives - Technical Support Center. Retrieved from BenchChem website.[11]
-
Durham University. (2011, March 24). Synthesis and Comparison of the Reactivity of Allyl Fluorides and Allyl Chlorides. Retrieved from Durham E-Theses.[12]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from organic-chemistry.org.[7]
-
U.S. Environmental Protection Agency. (2025, October 15). 3-(3,5-Difluorophenyl)-1-propene Properties. Retrieved from CompTox Chemicals Dashboard.[1]
-
Aulakh, J. S., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.[8]
-
Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from Master Organic Chemistry.[3]
-
Fluorochem. (n.d.). 3-(3,5-Difluorophenyl)-1-propene. Retrieved from fluorochem.co.uk.[2]
-
Novachem. (n.d.). 3-(3-n-Butoxy-4,5-difluorophenyl)-1-propene. Retrieved from novachem.com.au.[13]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from chem.libretexts.org.[4]
-
Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards.[10]
-
BenchChem. (n.d.). Benchmarking 4-Amino-3,5-difluorobenzaldehyde in Synthesis: A Comparative Guide. Retrieved from BenchChem website.[14]
-
NOAA. (n.d.). PROPYLENE. Retrieved from CAMEO Chemicals.[15]
-
University of Michigan. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from umich.edu.[16]
-
Cheméo. (n.d.). Chemical Properties of Propene (CAS 115-07-1). Retrieved from chemeo.com.[17]
-
Hansen, T. V., & Skattebøl, L. (2005). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses, 82, 64.[6]
-
American Chemical Society Publications. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from pubs.acs.org.[9]
-
Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. Retrieved from isotope.com.[18]
-
PrepChem.com. (n.d.). Synthesis of 1-Butoxy-3,5-difluorobenzene. Retrieved from prepchem.com.[5]
-
Journal of Chemical Education. (2023, October 31). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Retrieved from pubs.acs.org.[19]
-
Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol. Retrieved from patents.google.com.[20]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. figshare.le.ac.uk [figshare.le.ac.uk]
- 13. Novachem | 3-(3-n-Butoxy-4,5-difluorophenyl)-1-propene F398529-5G 1443355-00-7 Fluorochem Ltd [novachem.com.au]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. PROPYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. Propene (CAS 115-07-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 18. chem.washington.edu [chem.washington.edu]
- 19. gctlc.org [gctlc.org]
- 20. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]
